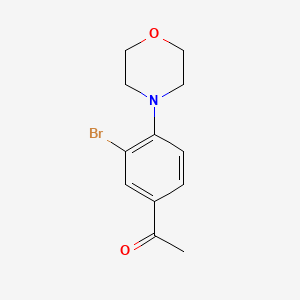

3'-Bromo-4'-morpholinoacetophenone

Beschreibung

Contextualizing Substituted Acetophenones in Medicinal Chemistry

Substituted acetophenones are a class of aromatic ketones that serve as fundamental precursors in the synthesis of a wide array of pharmacologically active compounds. nih.govnih.gov Their simple yet versatile structure allows for various chemical modifications, leading to derivatives with diverse biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. nih.gov

The acetophenone (B1666503) core is a common feature in both natural products and synthetic drugs. nih.govnih.gov For instance, derivatives of acetophenone are used in the fragrance industry and as intermediates for resins. nih.gov In pharmaceutical development, they are invaluable starting materials for creating more complex molecules, such as chalcones, which have shown antiviral activity. google.com The ability to easily modify the phenyl ring or the acetyl group makes acetophenones a prime scaffold for structure-activity relationship (SAR) studies, where chemists systematically alter a molecule's structure to enhance its efficacy or reduce toxicity. nih.gov The compound 3'-Bromo-4'-methylacetophenone, a related structure, is highlighted as a key intermediate in producing molecules with enhanced biological activity. chemimpex.com

Significance of the Morpholine (B109124) Moiety in Drug Discovery and Design

The morpholine ring is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in a wide range of approved drugs and bioactive molecules, where it contributes to desirable physicochemical and metabolic properties. nih.govresearchgate.net Its inclusion in a drug candidate can enhance solubility, improve pharmacokinetic profiles, and increase binding potency to biological targets. nih.govresearchgate.net

The morpholine moiety is a versatile synthetic building block that can be readily incorporated into molecules. nih.gov The nitrogen atom in the ring is weakly basic, and the oxygen atom can act as a hydrogen bond acceptor, both of which are crucial for molecular interactions with proteins and enzymes. acs.orgacs.org This heterocycle is found in numerous drugs targeting the central nervous system (CNS), where it helps to balance lipophilicity and hydrophilicity, which is essential for crossing the blood-brain barrier. acs.orgacs.orgnih.gov The presence of the morpholine ring can direct the orientation of other parts of the molecule to ensure a proper fit into a receptor's active site, as seen in the drug aprepitant. nih.gov

Overview of Research Trajectories for Halogenated and Amine-Substituted Ketones

The strategic placement of halogen atoms, such as bromine, and amine groups on a ketone framework is a common and effective strategy in drug design. Halogenation, particularly at the alpha-position to a ketone, is a well-established reaction that can significantly influence a molecule's properties. wikipedia.orglibretexts.org

Halogenated Ketones: The introduction of a halogen can alter the acidity of nearby protons and the reactivity of the carbonyl group. wikipedia.org In medicinal chemistry, halogens are often used to increase a compound's metabolic stability, improve its binding affinity through halogen bonding, or act as a reactive handle for further synthetic modifications. researchgate.net For example, α-bromo ketones are valuable intermediates for creating α,β-unsaturated ketones, another important class of compounds in drug synthesis. libretexts.org The stereochemistry of halogenated compounds can also play a pivotal role in their biological activity. mdpi.com

Amine-Substituted Ketones: The incorporation of an amine group, often as part of a heterocyclic ring like morpholine, introduces a basic center that can be crucial for salt formation and solubility. Chiral amines are particularly important building blocks for many biologically active compounds. researchgate.net The combination of an amine and a ketone in one molecule opens up pathways for synthesizing a variety of heterocyclic systems with potential therapeutic applications. These structures are frequently explored for their interactions with kinases, receptors, and other biological targets. researchgate.net

Compound Properties and Identifiers

Below is a table summarizing the key chemical properties and identifiers for 3'-Bromo-4'-morpholinoacetophenone.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | nih.gov |

| CAS Number | 957066-05-6 | nih.govchemicalbook.comscbt.com |

| Molecular Formula | C₁₂H₁₄BrNO₂ | nih.govchemicalbook.comscbt.com |

| Molecular Weight | 284.15 g/mol | nih.govchemicalbook.comscbt.com |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-bromo-4-morpholin-4-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9(15)10-2-3-12(11(13)8-10)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSRLSYOANMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650351 | |

| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-05-6 | |

| Record name | 1-[3-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 4 Morpholinoacetophenone

Reactivity at the Bromine Center: Cross-Coupling Reactions and Substitution Chemistry

The bromine atom attached to the aromatic ring is a primary site for carbon-carbon and carbon-heteroatom bond formation, predominantly through palladium-catalyzed cross-coupling reactions.

The C(sp²)-Br bond in 3'-Bromo-4'-morpholinoacetophenone is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions proceed via a catalytic cycle typically involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, to form a biaryl structure. wikipedia.org For substrates like this compound, the Suzuki reaction provides an effective route to introduce new aryl or vinyl substituents at the 3'-position. wikipedia.orgnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org Studies on similar substrates like 4-bromoacetophenone demonstrate high conversion rates using various palladium catalysts and bases in aqueous or organic solvents. ikm.org.myresearchgate.net

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides, coupling this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This method is highly effective for forming a new carbon-carbon double bond at the bromine-substituted position. organic-chemistry.org A significant advantage of the Heck reaction is its excellent trans selectivity. organic-chemistry.org However, reactions involving aryl bromides can sometimes be challenging due to competing dehalogenation side reactions. beilstein-journals.org The choice of catalyst, ligands, and reaction conditions is crucial to optimize the yield of the desired vinylated product. beilstein-journals.orgnih.gov

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex with a copper(I) co-catalyst (usually CuI) in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling allows for the introduction of an alkynyl moiety onto the aromatic ring of this compound. While the classic method uses a copper co-catalyst, copper-free variations have also been developed to avoid the homocoupling of alkynes (Glaser coupling). libretexts.orgnih.gov Research on the Sonogashira coupling of 4-bromoacetophenone shows the reaction proceeds efficiently, and the presence of the copper co-catalyst can significantly accelerate the conversion. researchgate.net

| Reaction | Catalyst/Precatalyst | Base | Solvent | Coupling Partner |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0)/Pd(II) complexes | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, Water | Ar-B(OH)₂ |

| Heck | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Alkene (e.g., Styrene, Acrylate) |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (with CuI co-catalyst) | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene | Terminal Alkyne |

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally unfavorable. SNAr reactions require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho and/or para to the leaving group. In this molecule, the acetyl group is meta to the bromine, and the morpholino group is a strong electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, palladium-catalyzed cross-coupling reactions are the primary and most effective methods for the functionalization of the bromine center.

Transformations of the Acetophenone (B1666503) Ketone Group

The carbonyl group of the acetophenone moiety is a versatile handle for a wide range of chemical transformations, including reductions and carbon-carbon bond-forming reactions.

The ketone can be selectively reduced to a secondary alcohol. The Meerwein-Ponndorf-Verley (MPV) reduction is a particularly suitable method for this transformation.

Meerwein-Ponndorf-Verley (MPV) Reduction: This reaction reduces ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a sacrificial alcohol, typically isopropanol (B130326). wikipedia.org The reaction is highly chemoselective, a key advantage when working with multi-functional molecules like this compound. alfa-chemistry.com It specifically targets the carbonyl group while leaving other sensitive functionalities, such as the aryl halide and carbon-carbon double bonds, unaffected. alfa-chemistry.com The mechanism involves a six-membered ring transition state where a hydride is transferred from the aluminum-coordinated isopropoxide to the ketone's carbonyl carbon. organic-chemistry.orgacsgcipr.org The reaction is reversible and is driven to completion by using an excess of the sacrificial alcohol and removing the resulting acetone (B3395972) by distillation. acsgcipr.org Base-mediated variations of the MPV reduction have also been developed, offering an alternative to the classic aluminum-based methods. nih.gov

| Feature | Description |

|---|---|

| Reagents | Catalytic aluminum isopropoxide with isopropanol as solvent and hydride source. alfa-chemistry.com |

| Chemoselectivity | Excellent selectivity for aldehydes and ketones; does not reduce halogens, nitro groups, or C=C bonds. alfa-chemistry.com |

| Conditions | Mild and generally requires heating to distill the acetone byproduct. acsgcipr.org |

| Mechanism | Proceeds via a cyclic six-membered transition state involving hydride transfer. organic-chemistry.org |

The α-protons of the acetyl group are acidic, enabling enolate formation and subsequent condensation reactions. The most prominent example is the synthesis of chalcones.

Chalcone (B49325) Synthesis (Claisen-Schmidt Condensation): Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, which is a base-catalyzed aldol (B89426) condensation between an acetophenone and an aromatic aldehyde. nih.govrsc.org In this reaction, this compound would serve as the ketone component. In the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), the ketone is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. odinity.com The resulting aldol adduct readily dehydrates to yield the thermodynamically stable, conjugated chalcone structure. nih.gov This reaction provides a straightforward method for extending the molecular framework and is a gateway to synthesizing various heterocyclic compounds like pyrazoles and isoxazoles. odinity.comwpmucdn.com

| Component | Role | Example |

|---|---|---|

| Ketone | Enolate precursor | This compound |

| Aldehyde | Electrophile | Benzaldehyde or substituted benzaldehydes |

| Catalyst | Base to promote enolate formation | Aqueous or solid NaOH, KOH rsc.orgodinity.com |

| Solvent | Reaction medium | Ethanol, or solvent-free conditions rsc.orgodinity.com |

Reactivity of the Morpholine (B109124) Ring and its Derivatives

The morpholine ring in this compound is a saturated, N,O-heterocycle that is generally stable under many synthetic conditions. Its primary chemical characteristic is the nucleophilicity and basicity of the tertiary amine nitrogen.

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, valued for its favorable physicochemical properties and metabolic stability. researchgate.netresearchgate.net Under the conditions typically employed for cross-coupling, ketone reduction, or condensation reactions discussed above, the morpholine ring is largely unreactive and acts as a stable spectator group. The nitrogen's lone pair of electrons makes it a Lewis base, but it does not typically interfere with these transformations.

While generally robust, the nitrogen atom could be susceptible to reactions under specific conditions not covered previously, such as:

Quaternization: Reaction with strong alkylating agents would lead to the formation of a quaternary ammonium (B1175870) salt.

Oxidation: Strong oxidizing agents could potentially oxidize the nitrogen atom.

Complexation: The nitrogen can act as a ligand to coordinate with various metal centers. researchgate.net

However, in the context of the primary transformations of the aryl bromide and ketone functionalities, the morpholine ring's main contribution is electronic. As an amino group, it acts as a powerful electron-donating group through resonance, influencing the reactivity of the aromatic ring, particularly in electrophilic substitution reactions (though none are discussed here) and stabilizing adjacent carbocations if formed.

Kinetic and Mechanistic Studies of Key Organic Transformations

The reactivity of this compound is governed by the interplay of its three key functional groups: the acetophenone moiety, the bromine atom, and the morpholino group. While specific kinetic and mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from studies on analogous substituted acetophenones and general principles of organic reaction mechanisms. The following sections delve into the expected kinetic and mechanistic profiles of key transformations involving this compound.

The presence of α-hydrogens on the acetyl group makes them susceptible to deprotonation, leading to the formation of an enolate. The rate and equilibrium of this enolization are significantly influenced by the electronic nature of the substituents on the aromatic ring.

Research Findings on Enolization of Substituted Acetophenones

Studies on the pKa values of various para-substituted acetophenones provide valuable insights into the acidity of the α-protons. The pKa is a measure of the ease of deprotonation, with a lower pKa indicating a more acidic proton and a greater propensity for enolate formation. A Hammett plot for the pKa values of substituted acetophenones yields a ρ value of -1.95, demonstrating that electron-withdrawing groups enhance the acidity of the α-protons. researchgate.net

In the case of this compound, the morpholino group is a strong electron-donating group due to the resonance effect of the nitrogen lone pair. This donation of electron density to the aromatic ring is expected to decrease the acidity of the α-protons, leading to a higher pKa compared to unsubstituted acetophenone. Conversely, the bromine atom at the meta position acts as a weak electron-withdrawing group through its inductive effect, which would slightly increase the acidity. However, the strong electron-donating effect of the para-morpholino group is anticipated to be the dominant factor.

| Substituent (para) | pKa |

|---|---|

| -H | 18.4 |

| -OCH3 | 19.0 |

| -F | 18.5 |

| -Cl | 18.1 |

| -Br | 18.0 |

| -NO2 | 16.7 |

The enolate of this compound, once formed, can participate in a variety of classical organic transformations, including aldol condensations, Claisen-Schmidt reactions, and α-halogenation. The rate of these reactions would be dependent on the concentration of the enolate, which as discussed, is influenced by the electronic effects of the ring substituents.

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding thioamides. This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.org Given that this compound already contains a morpholine moiety, its behavior in a Willgerodt-Kindler type reaction would be of significant interest.

Mechanistic Considerations

The mechanism of the Willgerodt-Kindler reaction is complex and believed to proceed through several intermediates. wikipedia.org A plausible pathway involves the initial formation of an enamine from the acetophenone and the secondary amine (in this case, the morpholine already present or added externally). This enamine then reacts with sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide at the terminal carbon of the alkyl chain. wikipedia.orgic.ac.uk

Optimization studies on the Willgerodt-Kindler reaction with various para-substituted acetophenones have shown that substrates with electron-withdrawing groups like p-nitro and p-cyano fail to yield the desired product. scispace.com This suggests that electron-donating groups, such as the morpholino group in this compound, are likely to be compatible with this transformation.

The Biginelli reaction is a one-pot, three-component condensation reaction that produces dihydropyrimidinones from an aldehyde, a β-ketoester (or a similar active methylene (B1212753) compound), and urea (B33335). illinois.edu While acetophenones are not the typical ketone component in a classical Biginelli reaction, their enolates can potentially react with the intermediate N-acyliminium ion formed from the aldehyde and urea.

Mechanistic Insights

The currently accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. illinois.edu This electrophilic intermediate is then attacked by the nucleophilic enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.

For this compound, its participation in a Biginelli-type reaction would depend on the relative reactivity of its enolate. The electron-donating morpholino group, while disfavoring enolate formation to some extent, also activates the aromatic ring, potentially influencing the stability and reactivity of intermediates. Studies on the Biginelli reaction with various substituted benzaldehydes have shown that a wide range of electronic groups are tolerated. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the displacement of the bromine atom on the aromatic ring. However, the success of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring.

Electronic Effects and Reactivity

SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged Meisenheimer complex that is formed as an intermediate. In this compound, the powerful electron-donating morpholino group is situated para to the bromo substituent. This will strongly destabilize the Meisenheimer intermediate, thereby significantly deactivating the ring towards nucleophilic aromatic substitution. Therefore, SNAr reactions on this compound are expected to be kinetically disfavored and would likely require harsh reaction conditions, if they proceed at all.

Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Morpholinoacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

There are no specific studies available that have employed Density Functional Theory (DFT) to investigate the electronic structure and molecular geometry of 3'-Bromo-4'-morpholinoacetophenone. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, such as orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. Such studies would typically provide optimized molecular geometries, bond lengths, and bond angles, offering insights into the compound's stability and preferred conformation. However, for this compound, this information remains to be computationally explored and reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No Quantitative Structure-Activity Relationship (QSAR) models have been specifically developed for this compound. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. Developing a QSAR model for this compound would require a dataset of structurally related molecules with known biological activities, which could then be used to predict the potential therapeutic or toxic effects of this compound. The absence of such studies indicates a gap in the understanding of this compound's potential biological profile from a predictive modeling perspective.

Molecular Docking Studies for Ligand-Target Interactions

Detailed molecular docking studies for this compound are not available in the current body of scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical step in rational drug design for predicting the interaction between a ligand and its protein target.

Protein-Ligand Binding Affinity Predictions

Without molecular docking studies, there are no predictions available for the protein-ligand binding affinity of this compound with any specific biological targets. Such studies would provide crucial information on the potential efficacy of this compound as a ligand for proteins of therapeutic interest.

Identification of Key Binding Pockets and Amino Acid Residues

Consequently, the key binding pockets and the specific amino acid residues that might interact with this compound within a protein's active site have not been identified. This information is fundamental for understanding the mechanism of action at a molecular level and for the further optimization of the compound as a potential drug candidate.

Exploration of Biological Activities and Pharmacological Potential of 3 Bromo 4 Morpholinoacetophenone and Its Analogues

Antimycobacterial Activity and Mechanism of Action of Acetophenone (B1666503) Derivatives

A study involving a library of twenty-three acetophenone (AP) derivatives revealed their potential as antimycobacterial agents. nih.gov These compounds demonstrated bacteriostatic activity against mycobacteria, with the most effective derivatives being cyclohexylacetophenone and piperidinoacetophenone, which exhibited minimal inhibitory concentrations (MICs) of 246 microM. nih.gov The research indicated that the more effective compounds tended to possess greater hydrophobicity. nih.gov The proposed mechanism of action for these acetophenone derivatives involves the alkylation of currently unidentified intracellular target proteins. nih.gov It was also noted that their cytotoxicity against eukaryotic cells does not appear to be linked to their bacteriostatic effects. nih.gov

Further research into related structures, such as thiobenzanilides, has shown that the presence of electron-withdrawing groups can enhance antimycobacterial activity. researchgate.net This finding is particularly relevant to 3'-Bromo-4'-morpholinoacetophenone, as the bromo group is an electron-withdrawing substituent.

Anticancer and Antiproliferative Properties of Analogues (e.g., Chalcones derived from 4'-morpholinoacetophenone)

Chalcones, which are precursors to flavonoids, have been identified as a promising class of anticancer agents. nih.gov Their chemical structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov Both natural and synthetic chalcones are known to exhibit a wide range of pharmacological activities, including antitumor effects. mdpi.com

Inhibition of Cancer Cell Proliferation

Chalcone (B49325) derivatives of 4'-morpholinoacetophenone (B1345126) have demonstrated significant antiproliferative activity. In one study, a series of 3-aryl-1-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one derivatives were synthesized and evaluated for their in vitro antiproliferative effects on C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines. nih.gov Several of these compounds showed higher antiproliferative activity than the reference drug, cisplatin. nih.gov

Another study focused on fluorinated chalcones derived from 4'-morpholinoacetophenone. mdpi.com These compounds were tested against HeLa and C6 cell lines, with some showing notable anticancer activity. mdpi.com Specifically, compounds with certain fluorine substitutions demonstrated inhibitory effects on these cancer cell lines. mdpi.com

A separate investigation into a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative, which also contains a bromo-substituent, found that it had antiproliferative activity against various pancreatic cancer cell lines. researchgate.net This compound was found to covalently inactivate human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the energy metabolism of cancer cells. researchgate.net

Table 1: Antiproliferative Activity of 4'-Morpholinoacetophenone Analogues

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 4 (fluorinated chalcone) | HeLa | 7.74 | mdpi.com |

| Compound 5 (fluorinated chalcone) | HeLa | 6.10 | mdpi.com |

| Compound 3 (fluorinated chalcone) | C6 | 12.80 | mdpi.com |

This table is for illustrative purposes and based on available data.

Induction of Apoptosis and Cell Cycle Modulation

Chalcones are known to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for chemotherapeutic agents. nih.gov The induction of apoptosis by chalcones can occur through both intrinsic and extrinsic pathways, often involving an increase in reactive oxygen species (ROS). nih.gov

One study found that certain chalcone derivatives were able to induce apoptosis in MCF-7 breast cancer cells, as evidenced by multiparameter cytotoxicity assays and caspase activities. nih.gov Research on other chalcone derivatives has shown they can induce apoptosis in MV-4-11 cells through the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, some chalcones have been observed to induce both apoptosis and autophagy in osteosarcoma cell models. researchgate.net

In addition to inducing apoptosis, chalcone derivatives can also modulate the cell cycle. Studies have shown that these compounds can cause cell cycle arrest at different phases. For instance, some 2'-oxygenated chalcone derivatives led to a reduction in the percentage of cells in the S phase and an increase in the G2/M phase in Jurkat cells. mdpi.com In U937 cells, one compound increased the proportion of cells in the G0/G1 phase while another decreased cells in the S phase and increased them in the G2/M phase. mdpi.com

Enzyme Inhibition Studies (e.g., Monoamine Oxidase-B Inhibition by 4'-morpholinoacetophenone derivatives)

Derivatives of 4'-morpholinoacetophenone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases and some cancers. A study of two series of acetophenone derivatives found that most of the tested compounds were preferential inhibitors of MAO-B, with IC50 values in the nanomolar range and little to no inhibition of MAO-A. The most potent compounds in this study were found to be more active than the known MAO-B inhibitor, selegiline.

Kinetic and molecular docking studies have been conducted to understand the binding modes of these acetophenone derivatives with MAO-B. These studies, along with low neurotoxicity in SH-SY5Y cells, suggest that acetophenone derivatives could be promising lead compounds for the treatment of neurodegenerative diseases.

Beyond MAO-B, acetophenone derivatives have also been shown to inhibit other enzymes. A study on various acetophenone derivatives found them to be effective inhibitors of α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE).

Table 2: MAO-B Inhibitory Activity of Acetophenone Derivatives

| Compound | IC50 for MAO-B | Reference |

|---|---|---|

| Compound 1j | 12.9 nM | |

| Compound 2e | 11.7 nM |

This table is for illustrative purposes and based on available data.

Investigation of Anti-inflammatory Effects

Chalcones and their derivatives are recognized for their anti-inflammatory properties. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators. Research has shown that chalcones can inhibit cyclooxygenase (COX), prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), and nuclear factor κB (NF-κB) activities. mdpi.com

One study on a series of chalcones and related compounds demonstrated their inhibitory effects on the activation of mast cells and neutrophils. nih.gov Some of these compounds effectively inhibited the release of β-glucuronidase and histamine (B1213489) from rat peritoneal mast cells and the release of β-glucuronidase and lysozyme (B549824) from rat neutrophils. nih.gov Certain chalcones also showed potent inhibition of superoxide (B77818) formation in rat neutrophils. nih.gov

In a zebrafish model, chalcone analogues were shown to have in vivo anti-inflammatory effects by regulating wound-induced neutrophil recruitment and the protein expression of pro-inflammatory factors. nih.gov Although direct studies on the anti-inflammatory effects of this compound are limited, the known activities of the broader chalcone class suggest potential in this area.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological efficacy of this compound and its analogues is closely tied to their chemical structures, and several structure-activity relationship (SAR) studies have shed light on these connections.

For anticancer activity , the substitution patterns on the aromatic rings of chalcones are critical. In chalcones derived from 4'-morpholinoacetophenone, the nature and position of substituents on the second aryl ring significantly influence their antiproliferative effects. nih.gov The number and placement of methoxy (B1213986) groups on the aromatic rings of chalcones have also been shown to play an important role in their cytotoxicity.

In the context of MAO-B inhibition , SAR studies of acetophenone derivatives have indicated that substituents at the C3 and C4 positions of the acetophenone core are beneficial for activity. Specifically, the presence of a halogen-substituted benzyloxy group at these positions was found to be favorable for potent MAO-B inhibition.

Regarding antimycobacterial activity , hydrophobicity appears to be a key factor for acetophenone derivatives. nih.gov Additionally, the presence of electron-withdrawing groups, such as the bromo group in this compound, has been shown to increase the activity of related compounds like thiobenzanilides against atypical mycobacterial strains. researchgate.net

The morpholine (B109124) ring itself is a common scaffold in medicinal chemistry and is known to contribute to improved pharmacokinetic profiles of bioactive molecules.

Impact of Substituents on Potency and Selectivity

In a study focused on chalcone derivatives of 4'-morpholinoacetophenone, a series of compounds were synthesized and evaluated for their antiproliferative activity against C6 (rat glioma) and HeLa (human cervix adenocarcinoma) cell lines. dergipark.org.tr Although not direct analogues of this compound, these findings offer valuable insights into how substituents on a related scaffold can influence biological outcomes. The study revealed that the nature and position of the substituent on the aryl ring of the chalcone had a significant impact on the observed anticancer activity.

Several of the synthesized chalcone derivatives exhibited notable antiproliferative effects, with some compounds demonstrating higher potency than the reference drug, cisplatin. dergipark.org.tr This highlights the potential of the 4'-morpholinoacetophenone scaffold as a basis for the development of new anticancer agents. The variation in activity among the different derivatives underscores the importance of the substituents in modulating the biological response.

To illustrate the impact of these substitutions, the following table summarizes the findings for selected chalcone derivatives from the study:

| Compound | Substituent (R) | Cell Line | IC50 (µM) |

| 7 | 2,4-dichloro | C6 | 5.4 |

| HeLa | 6.2 | ||

| 10 | 4-dimethylamino | C6 | 4.8 |

| HeLa | 7.5 | ||

| 11 | 2-nitro | C6 | 7.1 |

| HeLa | 5.9 | ||

| 12 | 3,4,5-trimethoxy | C6 | 6.8 |

| HeLa | 6.5 | ||

| Cisplatin | - | C6 | 8.2 |

| HeLa | 9.1 |

This data clearly demonstrates that modifications to the peripheral structure of a molecule containing the 4'-morpholinoacetophenone core can lead to significant variations in biological potency.

Role of the Bromine and Morpholine Moieties in Bioactivity

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry. nih.gov Its presence in a molecule can confer a range of favorable properties. The morpholine ring is a versatile and readily accessible synthetic building block that can be easily introduced into a molecule. nih.gov Its inclusion can lead to improved pharmacokinetic profiles, including enhanced solubility and better metabolic stability. researchgate.net The nitrogen atom in the morpholine ring is weakly basic, which can influence the compound's ionization state at physiological pH, potentially improving its absorption and distribution in the body. nih.gov Furthermore, the morpholine ring can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition and binding affinity. researchgate.net The morpholine moiety has been a key component in the development of drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. ijprems.com

The bromine atom , a halogen, also significantly contributes to the bioactivity of organic molecules. The introduction of a halogen, such as bromine, can have several effects. It can increase the lipophilicity of the compound, which may enhance its ability to cross cell membranes. The size and electronegativity of the bromine atom can influence the compound's conformation and its binding to target proteins. SAR studies on other classes of compounds have shown that the presence of a halogen on an aromatic ring can lead to an increase in inhibitory activity against certain biological targets. e3s-conferences.org In some cases, halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a drug-receptor complex.

In the context of this compound, the interplay between the electron-withdrawing nature of the bromine atom and the electron-donating effect of the morpholine ring on the aromatic system likely creates a unique electronic environment that influences its reactivity and biological interactions. The specific positioning of the bromine atom at the 3'-position and the morpholine at the 4'-position is critical and any change in this arrangement is expected to alter the compound's biological profile.

Applications in Advanced Materials and Chemical Synthesis

Utilization as a Precursor for Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of 3'-Bromo-4'-morpholinoacetophenone makes it an ideal substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the connection of the acetophenone (B1666503) core to other organic fragments. nih.govnih.gov This capability is fundamental in the synthesis of complex molecules such as polyolefins, styrenes, and substituted biphenyls. nih.gov

The general scheme of a Suzuki coupling reaction involves the reaction of an organohalide (like this compound) with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This enables the introduction of a wide array of substituents at the 3'-position of the phenyl ring, leading to the generation of diverse and complex molecular structures. The reaction is compatible with a broad range of functional groups, making it a highly versatile method in modern organic synthesis. nih.gov

Furthermore, the morpholine (B109124) moiety can influence the electronic properties of the molecule and provide a site for further chemical modification. The nitrogen atom of the morpholine ring can act as a nucleophile or a base, and the entire ring system can play a role in directing the stereochemistry of subsequent reactions. This dual functionality of a reactive bromo group for coupling and a modifiable morpholino group makes this compound a valuable starting material for constructing elaborate molecular frameworks.

Role in the Development of Pharmaceutical Intermediates

In the pharmaceutical industry, intermediates are the crucial chemical building blocks that are converted into active pharmaceutical ingredients (APIs). caymanchem.com Brominated compounds, such as this compound, are frequently employed as key intermediates in the synthesis of a wide range of therapeutic agents. nih.gov

The arylmorpholine scaffold, which is the core structure of this compound, is a recognized pharmacophore in medicinal chemistry. This structural motif is found in a number of biologically active compounds, including inhibitors of phosphoinositide 3-kinases (PI3Ks). elsevierpure.comnih.gov The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. elsevierpure.com

A prominent example of a PI3K inhibitor is GDC-0941 (Pictilisib), which features a 4-morpholinothieno[3,2-d]pyrimidine core. caymanchem.com While a direct synthetic route from this compound is not explicitly detailed, the structural components of GDC-0941 strongly suggest the utility of such a precursor. The synthesis of related 2-morpholino, 4-substituted pyrimidines has been reported to proceed through the sequential reaction of a di- or tri-halogenated pyrimidine (B1678525) with morpholine and other nucleophiles, followed by a Suzuki coupling to introduce further diversity. This highlights the potential of this compound to serve as a key building block in the synthesis of such kinase inhibitors. The bromo-substituent would be crucial for the coupling reaction to build the extended aromatic system of the final drug molecule.

The development of isoform-specific PI3K inhibitors is an active area of research, and the arylmorpholine scaffold is a key element in achieving this selectivity. nih.gov Therefore, this compound represents a valuable starting material for the synthesis of libraries of potential PI3K inhibitors and other pharmaceutical intermediates.

Future Directions and Emerging Research Avenues

Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 3'-Bromo-4'-morpholinoacetophenone presents a versatile scaffold for the synthesis of novel derivatives with potentially enhanced biological activity. The morpholine (B109124) and substituted acetophenone (B1666503) moieties are recognized as privileged structures in medicinal chemistry, known for their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. nih.govbohrium.come3s-conferences.org Future synthetic efforts will likely focus on strategic modifications of this core structure to optimize potency, selectivity, and drug-like properties.

Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new analogs. e3s-conferences.orgnih.gov By systematically altering the substituents on the phenyl ring and the morpholine moiety, researchers can probe the key molecular interactions responsible for biological activity. For instance, the introduction of different functional groups at various positions could modulate the compound's electronic and steric properties, influencing its binding affinity to target proteins. The synthesis of a focused library of derivatives, followed by rigorous biological evaluation, will be instrumental in identifying compounds with superior therapeutic profiles. nih.gov

Moreover, the development of efficient and scalable synthetic routes will be a key consideration. researchgate.net Methodologies such as microwave-assisted organic synthesis could be employed to accelerate the generation of diverse analogs for screening. nih.gov The ultimate goal is to create a portfolio of compounds derived from this compound, each tailored for a specific biological application.

Advanced Spectroscopic Probes for In Vitro and In Vivo Studies

The inherent structural features of this compound make it an attractive candidate for the development of advanced spectroscopic probes for biological imaging. The acetophenone moiety, in particular, can serve as a foundation for creating fluorescent probes. ugm.ac.id The design of such probes often involves the strategic incorporation of a fluorophore, where the fluorescence can be modulated by specific biological events, such as enzyme activity or changes in the cellular microenvironment. nih.govnih.govresearchgate.net

Future research could focus on modifying the this compound scaffold to create "turn-on" or ratiometric fluorescent probes. For example, the morpholine group is known to be a lysosome-targeting unit, which could be exploited for the development of probes that selectively accumulate in and report on the status of this organelle. nih.govnih.govacs.orgresearchgate.net The synthesis of derivatives with tailored photophysical properties, such as large Stokes shifts and high quantum yields, will be a key objective to enhance their utility in complex biological systems. frontiersin.org

The development of these probes would enable real-time visualization of dynamic cellular processes at the molecular level. This could provide invaluable insights into the mechanism of action of drugs derived from this scaffold and facilitate the identification of their cellular targets. Furthermore, such probes could be adapted for in vivo imaging, offering a non-invasive tool for preclinical studies and potentially for future diagnostic applications.

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. researchgate.netyoutube.com These computational tools can significantly accelerate the identification and optimization of lead compounds by analyzing vast datasets and predicting the biological activity of novel molecules. nih.govnih.gov

In silico techniques such as virtual screening can be employed to rapidly screen large libraries of virtual derivatives of this compound against a panel of biological targets. openmedicinalchemistryjournal.com This approach can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of the derivatives with their biological activity, providing valuable insights for rational drug design. nih.gov

Furthermore, AI and ML algorithms can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs, which is a critical step in the early stages of drug development. By identifying potential liabilities early on, researchers can focus their efforts on compounds with the most favorable drug-like profiles. The synergy between computational modeling and experimental validation will be key to efficiently navigating the complex landscape of drug discovery.

Exploration of New Therapeutic Targets and Disease Areas

While initial research may have focused on specific applications, the unique chemical structure of this compound and its derivatives warrants exploration in a broader range of therapeutic areas. The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), suggesting potential applications in neurodegenerative diseases or psychiatric disorders. acs.org The ability of morpholine-containing compounds to modulate the activity of kinases also opens up avenues in oncology research. sci-hub.se

Emerging therapeutic targets, such as those involved in epigenetic regulation or protein-protein interactions, represent exciting new frontiers. nih.gov Derivatives of this compound could be designed to inhibit specific enzymes or disrupt key signaling pathways implicated in various diseases. nih.govalacrita.comucsf.edu For example, targeting the MYC oncogene, which is a driver in many cancers, is an area of intense research, and novel small molecules are constantly being sought. northwestern.edu

The use of chemoproteomics and other target identification technologies will be instrumental in uncovering novel biological targets for this class of compounds. By screening derivatives against a wide array of proteins, researchers may identify unexpected activities that could lead to first-in-class therapies for diseases with high unmet medical needs. This exploratory approach, combined with a deep understanding of disease biology, will be crucial for expanding the therapeutic potential of the this compound scaffold. nih.gov

Q & A

Basic Research Question

- NMR Spectroscopy :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~297) .

Advanced Consideration : For trace impurities (e.g., residual solvents), combine GC-MS with headspace analysis. Quantify morpholino group stability under prolonged storage using accelerated degradation studies (40°C/75% RH for 30 days) .

How does the electron-withdrawing morpholino group influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The morpholino group acts as a weak electron donor via resonance, which may compete with the electron-withdrawing bromine substituent. This duality impacts:

- Suzuki-Miyaura Coupling : Reduced reactivity compared to non-morpholino analogs due to decreased electrophilicity at the brominated position. Optimize with Pd(OAc)₂/XPhos catalyst and elevated temperatures (80–100°C) .

- Nucleophilic Substitution : Morpholino’s steric bulk may hinder SN2 pathways. Use polar aprotic solvents (e.g., DMSO) to enhance nucleophile accessibility .

Data Contradiction Note : Some studies report morpholino groups enhancing solubility without significantly altering reactivity . Cross-validate with computational DFT studies to resolve discrepancies .

What strategies mitigate decomposition risks during long-term storage of this compound?

Basic Research Question

- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar/N₂) to prevent oxidation and photodegradation .

- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor via HPLC every 7 days. Degradation products (e.g., de-brominated analogs) should be <1% over 6 months .

Advanced Consideration : For hygroscopic batches, use molecular sieves (3Å) in storage containers. Pre-purify via vacuum distillation to remove moisture-sensitive impurities .

How can researchers resolve contradictory data on the biological activity of this compound in enzyme inhibition assays?

Advanced Research Question

Contradictions may arise from:

- Impurity Interference : Even 2% impurities (e.g., residual morpholine) can skew IC50 values. Repurify via preparative HPLC before assays .

- Assay Conditions : Adjust pH (6.5–7.5) and ionic strength to match physiological environments. Use isothermal titration calorimetry (ITC) to validate binding constants .

- Structural Analogues : Compare with 3'-Bromo-4'-piperidinoacetophenone to isolate morpholino-specific effects .

What computational methods predict the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.8), BBB permeability (low), and CYP450 inhibition. The morpholino group may improve solubility but reduce membrane permeability .

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using AutoDock Vina. Focus on halogen bonding between bromine and active-site residues .

How does the morpholino substituent affect the compound’s spectroscopic properties compared to non-morpholino analogs?

Basic Research Question

- UV-Vis : The morpholino group red-shifts λmax by ~10–15 nm due to extended conjugation .

- IR Spectroscopy : Detect C=O stretch at ~1680 cm⁻¹ (slightly lower than non-morpholino analogs) .

Advanced Consideration : Use time-resolved fluorescence to study excited-state interactions between bromine and morpholino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.